molecular formula C9H7BrN2S B069522 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione CAS No. 192800-59-2

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Numéro de catalogue B069522
Numéro CAS: 192800-59-2
Poids moléculaire: 255.14 g/mol
Clé InChI: ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione, also known as BPTI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPTI is a heterocyclic compound that contains an imidazole ring and a thione group, which gives it unique properties that make it a promising candidate for drug development.

Mécanisme D'action

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione acts as a competitive inhibitor of metalloproteinases by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which can lead to the accumulation of these proteins and the formation of tumors or joint damage.
Biochemical and Physiological Effects:
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the reduction of tumor growth, and the prevention of joint damage in animal models of arthritis. Additionally, 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in a variety of biological processes. However, 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione's mechanism of action is not specific to a particular metalloproteinase, which may limit its usefulness in certain experiments. Additionally, the synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be challenging, which may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for research on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione. One area of interest is the development of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione-based drugs for the treatment of cancer and arthritis. Additionally, further research is needed to understand the specific mechanisms by which 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione inhibits metalloproteinases, which could lead to the development of more specific inhibitors. Finally, the synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione could be optimized to improve its yield and make it more accessible for research purposes.

Méthodes De Synthèse

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be synthesized through a variety of methods, including the reaction of 3-bromobenzylamine with carbon disulfide and ammonium hydroxide. This reaction produces the intermediate 4-(3-bromophenyl)-1,3-thiazolidin-2-thione, which can be further converted to 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione through a cyclization reaction using potassium hydroxide.

Applications De Recherche Scientifique

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione's ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of these enzymes has been shown to have potential therapeutic benefits in the treatment of conditions such as cancer and arthritis.

Propriétés

IUPAC Name

4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648846
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

CAS RN

192800-59-2
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.